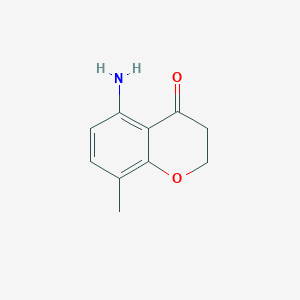

5-Amino-8-methyl-4-chromanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

5-amino-8-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H11NO2/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3H,4-5,11H2,1H3 |

InChI Key |

IHYMOUOJCUVYSO-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)N)C(=O)CCO2 |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C(=O)CCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 8 Methyl 4 Chromanone and Its Structural Analogues

Retrosynthetic Analysis of the 5-Amino-8-methyl-4-chromanone Core

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves breaking the heterocyclic ring. An intramolecular Friedel-Crafts acylation is a common method for forming the six-membered ketone ring. This disconnection leads to a 3-phenoxypropanoic acid derivative. The amino group can be envisioned as arising from the reduction of a nitro group, a common and reliable transformation. This strategy points towards a substituted nitrophenol as a key starting material. For instance, a plausible precursor would be 3-(4-methyl-2-nitrophenoxy)propanenitrile, which can be generated from 4-methyl-2-nitrophenol (B89549) and acrylonitrile (B1666552) via a Michael addition. researchgate.net Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by cyclization and reduction of the nitro group, would yield the target molecule.

Established Strategies for 4-Chromanone (B43037) Ring System Construction

The synthesis of the 4-chromanone ring system is well-documented, employing a range of classical and contemporary chemical reactions. rsc.org

Classical reactions form the foundation of chromanone and chromone (B188151) synthesis. The Kostanecki–Robinson reaction involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides to form chromones, which can be subsequently reduced to chromanones. nih.gov This method, while foundational, can sometimes require harsh conditions. nih.gov

The Baker–Venkataraman rearrangement is a widely used reaction for synthesizing chromones and flavones, which are direct precursors to chromanones. google.com This rearrangement involves the conversion of a 2-acetoxyacetophenone to a 1,3-diketone with a base, followed by acid-catalyzed cyclodehydration. google.com The mechanism is considered an intramolecular Claisen condensation. google.com

The Claisen condensation itself, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, is a key strategy for forming the β-keto ester precursor necessary for chromanone ring closure. researchgate.net This approach is fundamental to many chromone synthesis pathways. google.com A variation, the Claisen-Schmidt condensation, is used to prepare chalcones, which are then isomerized to the corresponding flavanones (2-phenyl-chromanones). nih.gov

Table 1: Comparison of Classical 4-Chromanone Synthesis Strategies

| Reaction Name | Starting Materials | Key Transformation | Product Type |

|---|---|---|---|

| Kostanecki–Robinson | o-Hydroxyaryl ketone, Aliphatic acid anhydride | Acylation and cyclization | Chromone |

| Baker–Venkataraman | o-Acyloxyacetophenone | Base-induced rearrangement to a 1,3-diketone, then cyclization | Chromone/Flavone |

| Claisen Condensation | o-Hydroxyacetophenone, Ester | Intramolecular condensation | Chromone/Flavone |

Modern synthetic chemistry often employs transition metals to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of chromanone frameworks. One such method is the intramolecular acylation of alkenyl bromides with aldehydes. gu.se This protocol uses a palladium catalyst system, such as Pd(PPh₃)₄/Xphos, to construct a variety of functionalized chromones, which can be reduced to chromanones. gu.se Another powerful palladium-catalyzed method is the asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, which produces chiral chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities. derpharmachemica.com The development of chiral ligands, like Pyridine-Dihydroisoquinoline (PyDHIQ), has been crucial for the success of these asymmetric transformations. derpharmachemica.com Transition-metal complexes, particularly those of rhodium, iridium, ruthenium, and palladium, are also used in the preparation of chromanone derivatives, sometimes involving chiral diphosphine ligands to induce enantioselectivity. mdpi.com

Table 2: Examples of Palladium-Catalyzed Chromanone Synthesis

| Reaction Type | Substrates | Catalyst System | Product | Yield | Ref |

|---|---|---|---|---|---|

| Asymmetric Conjugate Addition | 2-Methylchromone, Phenylboronic acid | Pd(TFA)₂, (S,S)-L1 Ligand | (S)-2-Methyl-2-phenylchroman-4-one | 98% | derpharmachemica.com |

| Asymmetric Conjugate Addition | 2-Ethylchromone, 4-Methoxyphenylboronic acid | Pd(TFA)₂, (S,S)-L1 Ligand | (S)-2-Ethyl-2-(4-methoxyphenyl)chroman-4-one | 96% | derpharmachemica.com |

| Intramolecular Acylation | 2-(3-Bromoprop-1-en-2-yl)phenol, Benzaldehyde | Pd(PPh₃)₄, Xphos | 2-Phenylchromone | 77% | gu.se |

Radical cascade cyclizations have emerged as a powerful and efficient strategy for synthesizing functionalized heterocyclic compounds, including chromanones. sigmaaldrich.com These reactions often proceed under mild conditions and exhibit high functional group tolerance. sigmaaldrich.com A common approach involves the reaction of 2-(allyloxy)arylaldehydes with a radical precursor. researchgate.netsigmaaldrich.com The process is initiated by the generation of a radical which adds to the aldehyde, forming an acyl radical. This is followed by an intramolecular 6-exo-trig cyclization onto the tethered alkene, and a final trapping step to yield a 3-substituted chroman-4-one. researchgate.net A variety of functional groups, including phosphonate, azide, hydroxy, and ester groups, can be installed at the C-3 position using this methodology. sigmaaldrich.com

Table 3: Radical Cascade Cyclization for 3-Substituted Chroman-4-ones

| Radical Precursor | Substrate | Conditions | 3-Position Substituent | Yield | Ref |

|---|---|---|---|---|---|

| Diethyl phosphite | 2-(Allyloxy)benzaldehyde | AgSbF₆, K₂S₂O₈ | Diethoxyphosphorylmethyl | 70% | researchgate.net |

| Oxamic Acids | 2-(Allyloxy)arylaldehyde | Metal-free | Carbamoyl | Good | sigmaaldrich.com |

| Oxalates | 2-(Allyloxy)arylaldehyde | (NH₄)₂S₂O₈ | Alkoxycarbonylmethyl | Good | sigmaaldrich.com |

Transition Metal-Catalyzed Cyclization and Cross-Coupling Methods (e.g., Palladium-Mediated Reactions)

Specific Synthetic Routes to this compound

While a specific, published total synthesis of this compound was not identified, a plausible synthetic route can be constructed based on well-established methodologies for analogous structures. A logical approach would begin with a commercially available, appropriately substituted phenol.

A potential route starts from 4-methyl-2-nitrophenol.

O-Alkylation: The phenolic hydroxyl group undergoes a Michael addition with acrylonitrile in the presence of a base catalyst to form 3-(4-methyl-2-nitrophenoxy)propanenitrile. researchgate.net This reaction efficiently introduces the three-carbon chain required for the heterocyclic ring. researchgate.net

Cyclization: The nitrile is then subjected to acidic conditions (e.g., trifluoromethanesulfonic acid and trifluoroacetic acid) which facilitates both hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular Friedel-Crafts acylation (a Houben-Hoesch type reaction) to afford 8-methyl-5-nitro-4-chromanone. researchgate.net

Reduction: The final step is the reduction of the nitro group to a primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C), yielding the target compound, this compound.

This proposed sequence utilizes reliable and high-yielding reactions commonly employed in the synthesis of substituted chromanones.

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization can target the amino group, the aromatic ring, or the heterocyclic pyranone ring. researchgate.netacs.org

Functionalization of the Amino Group: The primary amine at the C-5 position is a versatile handle for derivatization.

N-Acylation/N-Sulfonylation: The amino group can readily react with various acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base to form the corresponding amides and sulfonamides. researchgate.net

N-Alkylation: Direct alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Derivatization Reagents: Specific reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) are used to derivatize primary amines for analytical purposes, a strategy that can be adapted for synthetic modification.

Functionalization of the Chromanone Core:

C-3 Position: The position alpha to the carbonyl is reactive. Bromination at the C-3 position can be accomplished, and the resulting α-bromo ketone is a versatile intermediate for introducing various substituents (e.g., amino, cyano, acetate) via nucleophilic substitution reactions. acs.org The Mannich reaction can be used to introduce aminomethyl groups at this position. researchgate.net

C-2 Position: Substitution at the C-2 position can be achieved through syntheses starting from appropriately substituted 2'-hydroxyacetophenones. For existing chromanones, conjugate addition reactions to the corresponding chromone (the oxidized form) are a common way to introduce substituents at C-2.

Aromatic Ring (A-Ring): The existing amino and methyl groups on the aromatic ring direct further electrophilic aromatic substitution. Late-stage functionalization via transition metal-catalyzed C-H activation is also a powerful tool for introducing groups like hydroxyls onto the chromone skeleton, often directed by the C4-carbonyl group. google.com For example, ruthenium(II)-catalyzed ortho-C(sp²)-H-hydroxylation can install a hydroxyl group at the C-5 position of a chromone. google.com

Table 4: Summary of Derivatization Strategies for Amino-Chromanone Analogues

| Position | Reaction Type | Reagents/Conditions | Introduced Group | Ref |

|---|---|---|---|---|

| 5-NH₂ | Acylation/Sulfonylation | Acyl/Sulfonyl Chlorides, Base | Amide/Sulfonamide | researchgate.net |

| 5-NH₂ | Silylation | MTBSTFA | TBDMS-amine | |

| C-3 | Bromination & Substitution | NBS, then Nucleophile | -Br, -NH₂, -CN, -OAc | acs.org |

| C-2 | Conjugate Addition (to chromone) | Arylboronic acids, Pd-catalyst | Aryl | derpharmachemica.com |

| C-5 (on chromone) | C-H Hydroxylation | Ru(II) catalyst, Oxidant | -OH | google.com |

Regioselective Introduction of Substituents

The precise placement of substituents on the chroman-4-one ring is crucial for tailoring its properties. The synthesis of derivatives with substitution at the 5- and 8-positions, such as in this compound, requires careful selection of synthetic strategies.

One common approach to constructing the chromanone core is through the intramolecular cyclization of a substituted phenol. For instance, a base-promoted condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, often facilitated by microwave irradiation, can yield 2-alkyl-chroman-4-ones. acs.org The substitution pattern of the final chromanone is determined by the substituents on the initial 2'-hydroxyacetophenone. Therefore, to obtain an 8-methyl derivative, one would start with the appropriately substituted 2'-hydroxy-3'-methylacetophenone.

The introduction of an amino group at the 5-position presents a greater challenge. Direct amination of the aromatic ring of a pre-formed chromanone is often difficult and can lead to a mixture of products. A more controlled method involves the use of a starting material that already contains a nitrogen functionality, such as a nitro group, which can later be reduced to an amine. For example, the synthesis of 3-nitro-4-chromanone derivatives has been reported, and these compounds show potential for further functionalization. researchgate.net A plausible route to this compound could therefore involve the cyclization of a 2'-hydroxy-3'-methyl-6'-nitroacetophenone derivative, followed by reduction of the nitro group.

The Schmidt rearrangement offers another potential avenue for introducing an amino group. This reaction converts ketones into amides or lactams using hydrazoic acid under acidic conditions. researchgate.net The rearrangement of chromanones has been studied, and steric effects of substituents, particularly at the 5-position, have been shown to influence the reaction outcome. beilstein-journals.org This suggests that a suitably substituted 5-functionalized-8-methyl-4-chromanone could potentially be converted to a 5-amino derivative.

The table below summarizes some regioselective functionalization reactions on the chromanone scaffold.

| Reaction Type | Substituent Introduced | Position | Key Reagents/Conditions | Reference |

| Aldol Condensation/Oxa-Michael Addition | Alkyl | 2 | Aldehyde, DIPA, EtOH, MW | acs.org |

| Nitration then Reduction | Amino | 6 | HNO3/H2SO4 then H2/Pd-C | Inferred |

| Schmidt Rearrangement | Amido (then Amino) | 5 (from 4-oxo) | NaN3, TFA | beilstein-journals.org |

| C-H Methylation | Methyl | ortho to directing group | Methyl tosylate, Co-catalyst | mdpi.com |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and saving time. nih.gov Several MCRs have been developed for the synthesis of the chromanone scaffold and its derivatives.

One such approach involves a Michael addition-driven four-component reaction for the synthesis of 4-oxochroman-2-carboxamides. acs.org While this method primarily functionalizes the 2-position, the principles could be adapted by using appropriately substituted starting materials to build a 5,8-disubstituted chromanone core.

The Bucherer–Bergs reaction is another powerful MCR used for the synthesis of hydantoins from ketones, potassium cyanide, and ammonium (B1175870) carbonate. frontiersin.org This reaction has been successfully applied to 6-fluoro-4-chromanone to produce the corresponding spiro-hydantoin, which is a precursor to the drug sorbinil. frontiersin.orgresearchgate.net This demonstrates that the chromanone ketone can participate in MCRs, opening up possibilities for creating diverse structural analogues.

Domino reactions, a subset of MCRs, have also been employed. For instance, a three-component domino reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and anilines has been developed to afford novel chromen-4-one derivatives. nih.gov While this example starts with a pre-formed chromone, it highlights the potential of MCRs to create complex hybrid molecules based on this scaffold.

The table below presents examples of multi-component reactions for the synthesis of chromanone analogues.

| Reaction Name | Product Type | Key Starting Materials | Reference |

| Michael Addition-driven 4-CR | 4-Oxochroman-2-carboxamides | Aldehyde, Isocyanide, Carboxylic Acid, Chromone | acs.org |

| Bucherer–Bergs Reaction | Spiro-hydantoins | Chromanone, KCN, (NH4)2CO3 | frontiersin.orgresearchgate.net |

| Domino Reaction | (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones | 3-Formylchromone, Enaminone, Aniline | nih.gov |

Advanced and Sustainable Synthetic Innovations in Chromanone Chemistry

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, often referred to as "green chemistry." These innovations are also being applied to the synthesis of chromanones and their derivatives.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for reactions to be carried out under mild conditions. nih.gov This technology has been used for the radical cyclization of o-(allyloxy)arylaldehydes to produce functionalized chroman-4-ones. nih.gov Furthermore, a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. nih.gov These methods offer a greener alternative to traditional synthetic routes that often require harsh reagents and high temperatures.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another sustainable approach. A mechanochemical domino multicomponent reaction has been reported for the synthesis of 2-amino-4H-chromenes using a Brønsted acid catalyst under water-assisted grinding conditions. acs.org While this produces chromenes, the principles could potentially be adapted for chromanone synthesis.

The use of catalysts that can be easily recovered and reused is another hallmark of sustainable chemistry. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have been used for the regioselective synthesis of chromones via cyclocarbonylative Sonogashira coupling. semanticscholar.org These catalysts are highly active at low loadings.

The table below highlights some advanced and sustainable synthetic methods for chromanone and its analogues.

| Methodology | Reaction Type | Key Features | Reference |

| Visible-Light Photoredox Catalysis | Radical Cyclization/Acylarylation | Metal-free, mild conditions | nih.govnih.gov |

| Mechanochemistry | Domino Multicomponent Reaction | Solvent-free or minimal solvent, energy-efficient | acs.org |

| Advanced Catalysis | Cyclocarbonylative Sonogashira Coupling | High catalyst activity, low catalyst loading | semanticscholar.org |

Exploration of Structure Activity Relationships Sar for 5 Amino 8 Methyl 4 Chromanone Derivatives

Rational Design Principles for SAR Studies of Chromanone Analogues

The rational design of chromanone analogues is a cornerstone of modern drug discovery, leveraging an understanding of the target's structure and the compound's mechanism of action. researchgate.netacs.org This approach often involves creating hybrid molecules that combine the chromanone scaffold with other pharmacologically active moieties to target multiple pathways or enhance a specific activity. researchgate.net Natural products containing the chroman-4-one framework frequently serve as the inspiration for designing new, potent analogues. acs.orgrsc.org

Key principles in the rational design of chromanone derivatives include:

Scaffold Hopping and Privileged Structures : The chromanone ring is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. researchgate.netacs.org Design strategies often involve maintaining this core while modifying peripheral substituents to optimize interactions with a specific target. gu.se

Molecular Hybridization : This involves fusing the chromanone scaffold with another known pharmacophore to create a new molecule with potentially synergistic or multi-target activity. researchgate.networktribe.com For instance, chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids have been designed as dual inhibitors for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) in the context of Alzheimer's disease. worktribe.com

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different chromanone analogues will bind. worktribe.comjmbfs.org This allows for the in silico design of compounds with improved affinity and selectivity before undertaking synthetic work. For example, docking studies have been used to guide the development of chromanone derivatives as opioid receptor ligands and inhibitors of enzymes like MAO-B. acs.orgjmbfs.org

Bioisosteric Replacement : This principle involves substituting a functional group in the lead compound (e.g., 5-Amino-8-methyl-4-chromanone) with another group that has similar physical or chemical properties. This is done to improve the compound's pharmacokinetic profile or to probe the specific interactions between the ligand and the target.

The overarching goal of these principles is to systematically explore the chemical space around the this compound scaffold to establish clear SAR trends, ultimately leading to the identification of lead compounds with enhanced therapeutic potential. frontiersin.org

Impact of Substituent Variation on Molecular Interactions

The type and nature of substituents on the chromanone ring profoundly influence the molecule's interaction with biological targets, affecting its potency and mechanism of action. Studies on various chromanone derivatives have established several key trends.

For inhibitors of sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative diseases, the size and electronic properties of substituents at positions C6 and C8 are critical. acs.org Research shows that larger, electron-withdrawing groups in these positions are favorable for inhibitory activity. acs.org For example, replacing halogens with methyl groups (an electron-donating group) at C6 and C8 led to a slight decrease in activity, while difluorinated derivatives with smaller, more electronegative substituents were considerably less active. acs.org This suggests that while electron-withdrawing properties enhance activity, the size of the substituent is also a crucial factor for achieving significant inhibition. acs.org

In the context of monoamine oxidase B (MAO-B) inhibition, a key target in neurodegenerative diseases, substituents on the chromone (B188151) ring also play a defining role. acs.orgnih.gov The presence of a methyl group at the R4 position of the chromone was found to be a beneficial substitution. nih.gov Furthermore, halogen substitutions, such as chlorine or fluorine, can markedly increase activity, whereas nitro (NO2) and methyl (CH3) groups at the R3 position tend to decrease it. nih.gov

For antibacterial activity, SAR analysis of 4-chromanone (B43037) derivatives revealed that hydrophobic substituents at the C2 position enhance antibacterial potency against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.org The combination of a 2-hydrophobic substituent with hydroxy groups at positions C5 and C7 was identified as a key pharmacophoric element for antibacterial action. acs.org

The table below summarizes the impact of various substituents on the biological activity of chromanone scaffolds based on published research findings.

| Scaffold | Target | Position | Substituent Type | Impact on Activity | Reference |

| 2-pentylchroman-4-one | SIRT2 | C6/C8 | Unsubstituted | Loss of inhibitory activity | acs.org |

| 2-pentylchroman-4-one | SIRT2 | C6/C8 | Dihalo (Cl, Br) | Potent inhibition (IC50 ~1.5 µM) | acs.org |

| 2-pentylchroman-4-one | SIRT2 | C6/C8 | Dimethyl | Slight decrease in activity vs. dihalo | acs.org |

| 2-pentylchroman-4-one | SIRT2 | C6/C8 | Difluoro | Considerably less active than dihalo | acs.org |

| Chromone | MAO-B | R3 | NO2, CH3 | Decreased activity | nih.gov |

| Chromone | MAO-B | R4 | Methyl | Beneficial substitution | nih.gov |

| 4-Chromanone | Bacteria (MRSA) | C2 | Hydrophobic alkyl | Enhanced activity | acs.org |

These findings underscore the importance of systematic substituent variation to fine-tune molecular interactions and optimize the biological profile of this compound derivatives.

Positional Effects on Biological Potency and Selectivity

The position of substituents on the chromanone ring is a critical determinant of biological potency and selectivity. Even minor shifts in substituent location can lead to significant changes in activity, highlighting the specific topology of the target's binding pocket.

In the development of MAO-B inhibitors, the position of substituents on the chromone core has been extensively studied. It was found that substituents at the C7 position, particularly a fluorbenzyloxy group, significantly increased MAO-B inhibition. acs.org Conversely, substitution at the C5 position resulted in only modest MAO-B inhibition when compared to derivatives substituted at C6 and C7. nih.gov Furthermore, attaching a phenylcarboxamide group at position C3 of the 4-pyrone nucleus resulted in significant MAO-B inhibition. nih.gov

For SIRT2 inhibitors based on the chroman-4-one scaffold, substitutions at positions 2, 6, and 8 were found to be crucial for high potency. gu.seacs.org Unsubstituted 2-pentylchroman-4-one lost all inhibitory activity, indicating that substituents on the aromatic part of the scaffold are necessary for inhibition. acs.org Derivatives with only a C6-chloro substituent showed decreased activity compared to those disubstituted at C6 and C8. acs.org This emphasizes that a specific substitution pattern across the aromatic ring is required for optimal interaction with the SIRT2 enzyme.

In the context of antibacterial agents, the presence of hydroxyl groups at positions C5 and C7 of the 4-chromanone scaffold was found to enhance activity against Gram-positive bacteria. acs.org The following table illustrates the minimum inhibitory concentrations (MIC) for select 4-chromanone derivatives against S. aureus, highlighting positional effects.

| Compound | Substituents | MIC (µg/mL) against S. aureus | Reference |

| 3a | 5,7-dihydroxy-2-propyl | >200 | acs.org |

| 4a | 5,7-dihydroxy-2-propyl-4-ol | 0.78 | acs.org |

| 3c | 5,7-dihydroxy-2-isopropyl | 50 | acs.org |

| 4c | 5,7-dihydroxy-2-isopropyl-4-ol | 1.56 | acs.org |

As shown in the table, the reduction of the carbonyl group at C4 to a hydroxyl group (compounds 4a and 4c) dramatically increases antibacterial potency compared to their 4-oxo counterparts (3a and 3c). acs.org This demonstrates that modifications at C4, in combination with substituents at C2, C5, and C7, are vital for biological activity.

For the specific case of this compound, these findings suggest that while the C5 and C8 positions are already occupied, further modifications at C2, C3, C6, and C7 could be explored to modulate biological activity and selectivity for various targets.

Development of Structure-Activity Models for this compound Scaffolds

To rationalize the vast amount of data generated from SAR studies and to guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) models are often developed. These computational models aim to find a mathematical correlation between the chemical structure of a compound and its biological activity.

For chromanone derivatives, QSAR models have been successfully applied to predict their binding affinity to various targets. In one study, a QSAR model was developed for a series of 4-chromanone derivatives targeting the µ-opioid receptor. jmbfs.org This model, combined with molecular docking results, helped in the selection of lead compounds and guided the subsequent replacement of functional groups at specific positions to generate new analogues with potentially higher activity. jmbfs.org

The rational design of chromone-based MAO-B inhibitors has also been aided by the development of QSAR models. acs.org These models can identify key structural features and physicochemical properties that are either beneficial or detrimental to the inhibitory activity, thereby streamlining the drug discovery process.

The development of a predictive model for this compound derivatives would typically involve the following steps:

Data Collection : A dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Such a validated QSAR model would be an invaluable tool for predicting the potency of newly designed but not-yet-synthesized this compound analogues, thus saving significant time and resources in the search for novel therapeutic agents.

Mechanistic Investigations of Biological Activities Exhibited by 5 Amino 8 Methyl 4 Chromanone Derivatives

Enzyme Target Identification and Kinetic Analysis

Kinase Inhibition Studies

Derivatives of the chromanone scaffold have been investigated for their ability to inhibit a range of kinases, which are key regulators of cellular processes.

p38α and MEK1: Chromone-based derivatives have been designed and synthesized to target mitogen-activated protein kinases (MAP kinases) like p38α and MEK1. These kinases are involved in crucial cellular signal transduction pathways. Research has led to the development of highly selective, ATP-competitive chromone-based p38α inhibitors with IC50 values in the nanomolar range. gu.se

SIRT2: Substituted chromone (B188151) and chroman-4-one derivatives have been identified as novel and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases. acs.org The inhibitory concentrations for the most potent compounds are in the low micromolar range. acs.orggu.se Structure-activity relationship (SAR) studies have shown that larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, are critical for high potency. acs.org Further studies have introduced various heterofunctionalities to improve pharmacokinetic properties while maintaining high SIRT2 selectivity and potent inhibitory activity. acs.org

TBK1 and IKKε: While specific studies on 5-Amino-8-methyl-4-chromanone's direct inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are not extensively detailed in the provided results, the broader class of chromones has been investigated for anti-inflammatory properties, which can be associated with pathways involving these kinases.

Modulation of Other Enzyme Systems

The biological activity of chromanone derivatives extends beyond kinase inhibition to other significant enzyme systems.

Cholinesterases (AChE and BChE): Chromone and chromanone derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov Some chromen-4-one derivatives have shown potent dual-target inhibition of both AChE and monoamine oxidase B (MAO-B). acs.org For instance, certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated significant inhibitory potency against BChE, with some exhibiting competitive-type inhibition. nih.gov Kinetic studies have revealed mixed-type inhibition for some derivatives, targeting both the catalytic and peripheral anionic sites of AChE. worktribe.com

Monoamine Oxidases (MAO-A and MAO-B): Chromanone derivatives have been identified as potent and selective inhibitors of MAO-B. acs.org The substitution at the C7 position, particularly with a fluorbenzyloxy group, has been shown to significantly enhance MAO-B inhibition. acs.org

Other Enzymes: Chromone derivatives have also been reported to inhibit other enzymes like protein tyrosine phosphatases, topoisomerases, and aromatase. core.ac.uk

Table 1: Inhibitory Activity of Selected Chromanone Derivatives against Various Enzymes

Cellular Pathway Interventions

Effects on Cellular Mitosis and Tubulin Dynamics

The chromanone scaffold is a key component of compounds that interfere with cellular division.

Tubulin Polymerization Inhibition: Chalcones, which are precursors in the synthesis of some chromones, and their derivatives are known to inhibit tubulin assembly, a critical process for microtubule formation and cell division. researchgate.netpkusz.edu.cn This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis. pkusz.edu.cnnih.gov Some chalcone (B49325) analogues have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. pkusz.edu.cn

Antimitotic Activity: The ability of these compounds to interfere with tubulin function makes them effective antimitotic agents. researchgate.net By disrupting the formation of the mitotic spindle, they prevent proper chromosome segregation and cell proliferation.

Investigations into Signal Transduction Cascades

Chromanone derivatives have been shown to modulate various signal transduction pathways, contributing to their biological effects.

PI3K-Akt-mTOR Pathway: Thienopyrimidine chromone derivatives have been identified as potent inhibitors of mTOR and PI3K kinase, which are central components of the PI3K-Akt-mTOR signaling pathway that regulates cell growth, proliferation, and survival. acs.org

Apoptosis Induction: Several chromone derivatives have been shown to induce apoptosis in cancer cells. nih.govbohrium.com This programmed cell death is often triggered by the activation of DNA damage pathways and the generation of intracellular reactive oxygen species (ROS). nih.gov For example, certain chromone derivatives induce apoptosis in lung cancer cells through a mechanism involving Bcl-2, Bax, and caspase 3 signaling cascades. bohrium.com

Anti-inflammatory Pathways: Chromone derivatives have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO). unina.it This suggests an interaction with inflammatory signaling cascades.

Macromolecular Binding Studies

The interaction of this compound and its derivatives with macromolecules like DNA and proteins is a key aspect of their mechanism of action.

Protein Binding: Molecular docking studies have been instrumental in elucidating the binding modes of chromanone derivatives to their protein targets. For instance, docking simulations have shown that these compounds can bind to both the catalytic and peripheral anionic sites of AChE. worktribe.com In the case of SIRT2, a proposed binding mode based on a homology model has been consistent with SAR data. acs.org Furthermore, copper(II) complexes of 5-amino-8-methyl-4H-benzopyran-4-one have been shown to interact with amino acids in the pleckstrin homology (PH) and kinase domains of the PKB (Akt) protein. acs.org

DNA Binding: The chromone derivative 5-amino-8-methyl-4H-benzopyran-4-one has been used to create copper(II) complexes that have been studied for their potential as anticancer agents, implying an interaction with cellular macromolecules, which could include DNA. researchgate.net While direct DNA binding studies for the parent compound are not explicitly detailed in the provided results, the anticancer activity of related compounds often involves DNA interaction. nih.gov

Table 2: Chemical Compounds Mentioned

Research into Antimicrobial and Antifungal Mechanisms

The chromanone scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of therapeutic agents with a wide array of biological activities. researchgate.netnih.gov Derivatives of chroman-4-one have demonstrated significant potential as both antibacterial and antifungal agents, with research focusing on elucidating their specific mechanisms of action, which range from the disruption of cellular structures to the inhibition of critical enzymes and virulence factors. nih.gov

Antibacterial Mechanisms of Action

Studies on various 4-chromanone (B43037) derivatives have revealed that their antibacterial effects are often tied to specific structural features. Structure-activity relationship (SAR) analyses indicate that for the 4-chromanone scaffold, a hydrophobic substituent at the C-2 position, combined with hydroxyl groups at the C-5 and C-7 positions, enhances antibacterial activity. acs.org A primary mode of action identified for these compounds is the dissipation of the bacterial membrane potential. acs.org This disruption of the membrane integrity leads to a subsequent inhibition of essential macromolecular biosynthesis, ultimately compromising bacterial viability. acs.org

Further mechanistic insights come from computational and genetic studies. Molecular docking analyses of certain spirocyclic chromanone derivatives have shown high binding affinities for key bacterial enzymes, including penicillin-binding proteins and DNA gyrase, suggesting that the inhibition of these targets contributes to their antibacterial effect. rsc.org In the case of chromone derivatives tested against uropathogenic Escherichia coli (UPEC), the mechanism involves the inhibition of multiple virulence factors crucial for infection, such as hemolysis, motility, and the production of curli and siderophores. nih.gov Gene expression analysis in UPEC treated with these compounds showed a downregulation of virulence genes, pointing to the two-component UvrY response regulator as a potential target. nih.gov

The antibacterial activity of a new chromanone derivative, calophylloidic acid B, has been demonstrated against both Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, 5,7-Dihydroxy-3-(4-methoxybenzyl)-8-methyl chroman-4-one has shown significant inhibitory activity against Bacillus subtilis, S. aureus, and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Chromanone Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity (MIC*) | Reference(s) |

|---|---|---|---|

| 2-n-Heptyl-7-OH-4-chromanol | Gram-positive bacteria | 12.5–25 µg/mL | acs.org |

| 2-n-Nonyl-7-OH-4-chromanol | Gram-positive bacteria | 25–50 µg/mL | acs.org |

| Spiro-hydrazide chromanone 8 | S. aureus, E. coli | 1.64 µM | rsc.org |

| Calophylloidic acid B | S. aureus, E. coli | 16 µg/mL, 8 µg/mL | researchgate.net |

| 6-bromo 3-formylchromone | Uropathogenic E. coli | 20 µg/mL | nih.gov |

| 6-chloro 3-formylchromone | Uropathogenic E. coli | 20 µg/mL | nih.gov |

| Thiochromanone derivative 4d | B. subtilus, S. epidermis | 32 µg/mL | mdpi.com |

*MIC: Minimum Inhibitory Concentration

Antifungal Mechanisms of Action

The antifungal mechanisms of chromanone derivatives are multifaceted, involving the inhibition of fungal growth, virulence, and biofilm formation. researchgate.netnih.gov Azole-containing chromanone derivatives, for instance, are thought to function similarly to other azole antifungals, which act by binding the heterocyclic nitrogen atom to the heme iron atom within cytochrome P-450 enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51). d-nb.infosemanticscholar.org Inhibition of this enzyme disrupts ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. semanticscholar.org This mechanism has been supported by ergosterol quantitation assays and molecular docking studies. rsc.orgsemanticscholar.org

Beyond enzyme inhibition, chromanone derivatives target key fungal virulence factors. nih.gov One analogue of chromanone A, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, was found to significantly inhibit the secretion of phospholipases and prevent the adherence of Candida albicans to buccal epithelial cells. nih.gov This compound also hindered the morphological transition from yeast to hyphal forms, a critical step in fungal pathogenicity and biofilm development. nih.gov

Biofilm inhibition is a significant aspect of the antifungal activity of these compounds. Certain chromone-3-carbonitriles have been shown to markedly inhibit biofilm formation by C. albicans. researchgate.net Transcriptomic analysis revealed that this is achieved by downregulating the expression of genes essential for hypha and biofilm formation, such as TEC1 and UME6. researchgate.net While some derivatives inhibit the initial formation of biofilms, others are capable of inhibiting the growth of C. albicans within preformed biofilms. nih.gov

Table 2: Antifungal Activity of Selected Chromanone and Chromone Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity (MIC) | Mechanism/Target | Reference(s) |

|---|---|---|---|---|

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C. albicans | 7.8 µg/mL | Inhibition of virulence factors (phospholipases, adherence, hyphae formation) | nih.gov |

| 3-Azolyl-4-chromanone phenylhydrazones | C. albicans, S. cerevisiae, M. gypseum | < 16 µg/mL | Inhibition of cytochrome P-450 enzymes | d-nb.info |

| Spiro-hydrazide chromanone 8 | C. albicans | 6.57 µM | Binding to lanosterol 14-alpha demethylase | rsc.org |

| 6-bromochromone-3-carbonitrile | C. albicans | - | Downregulation of TEC1 and UME6 genes, inhibition of hypha formation | researchgate.net |

| Chromone-pyrimidine derivative 6f | Fungal strains | Equipotent to miconazole | Inhibition of ergosterol biosynthesis | semanticscholar.org |

Computational Chemistry and Molecular Modeling of 5 Amino 8 Methyl 4 Chromanone Systems

In Silico Ligand-Target Interaction Analysis

In silico methods are pivotal in modern drug discovery for predicting how a ligand, such as 5-Amino-8-methyl-4-chromanone, might interact with biological targets. These computational techniques, including molecular docking and pharmacophore modeling, help to identify potential protein partners and elucidate the key structural features required for binding.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Studies on various chromanone and chromone (B188151) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies of chromone-3-phenylcarboxamide derivatives against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases, revealed key interactions within the enzyme's active site. encyclopedia.pub Hydrophobic interactions with amino acid residues like Ile199 and Ile316, along with hydrogen bonds, were identified as crucial for binding. encyclopedia.pub Similarly, docking of 7-benzyloxy-8-carboxamide-chromone derivatives into the MAO-B active site highlighted the importance of hydrogen bonds in increasing ligand potency. encyclopedia.pub

In another study, novel spiroquinoxalinopyrrolidine hybrids embedded with a chromanone unit were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. rsc.orgnih.gov The results showed significant binding affinities, with one derivative (compound 5f) exhibiting a higher calculated binding affinity (−10.5 kcal/mol for AChE and −11.6 kcal/mol for BChE) than the standard drug galantamine. rsc.org

When considering this compound, one can hypothesize its potential interactions based on its structural features. The amino group at position 5 can act as a hydrogen bond donor, while the carbonyl oxygen at position 4 is a hydrogen bond acceptor. The aromatic ring and the methyl group at position 8 can participate in hydrophobic and π-stacking interactions. For example, in a study of 4-chromanone (B43037) derivatives targeting the µ-opioid receptor, π-π stacking with a tryptophan residue (TRP318) and hydrogen bonds with serine residues (SER53, SER55) were critical for binding. jmbfs.org A derivative with a high docking score of -9.89 kcal/mol was identified, showcasing the potential of the chromanone scaffold. jmbfs.org

Table 1: Examples of Molecular Docking Studies on Chromanone/Chromone Derivatives

| Derivative Class | Target Protein | Docking Software | Key Findings/Scores | Reference |

|---|---|---|---|---|

| Spiro-chromanone Hybrids | AChE / BChE | AutoDock | Binding affinities up to -11.6 kcal/mol. | rsc.org |

| 4-Chromanone Derivatives | µ-Opioid Receptor | Glide (Schrödinger) | Docking scores ranging from -4.32 to -9.89 kcal/mol. | jmbfs.org |

| Chromone-3-phenylcarboxamides | MAO-B | Discovery Studio | Identified key hydrophobic and hydrogen bond interactions. | encyclopedia.pub |

| 6-substituted 3-formyl chromones | Insulin Degrading Enzyme (IDE) | Not Specified | Binding energy of -8.5 kcal/mol for 6-isopropyl-3-formyl chromone. | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to screen large compound libraries to find new molecules with potential activity.

For the chromone scaffold, pharmacophore-based approaches have successfully identified novel inhibitors for various targets. A study on acetylcholinesterase (AChE) inhibitors used known active chromone derivatives to build a 3D-QSAR pharmacophore model. nih.gov The best model, AAHHRR_4, consisted of two hydrogen bond acceptors (A), two hydrophobic regions (H), and two aromatic rings (R). nih.gov This model was used to screen the ChEMBL and MCULE databases, leading to the identification of two hit molecules with high docking scores (−8.859 and −9.984 kcal/mol) and favorable binding free energies. nih.gov

Similarly, a pharmacophore model was generated from chalcone-like antibacterials, which share structural similarities with chromanones, to screen for new antibacterial agents. acs.org The resulting four-point model featured two aromatic rings and two hydrogen bond acceptors. acs.org This demonstrates that even in the absence of a known target structure, ligand-based methods can effectively guide the discovery of new active compounds. acs.org

For this compound, a hypothetical pharmacophore would likely include:

An aromatic ring feature (the benzene (B151609) ring of the chromanone).

A hydrogen bond acceptor (the carbonyl oxygen at C4).

A hydrogen bond donor (the amino group at C5).

A hydrophobic feature (the methyl group at C8).

This arrangement of features could be used to search for structurally diverse compounds that might mimic the binding mode of this compound, or to optimize its structure for enhanced activity against a specific target.

Molecular Docking and Scoring

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods can elucidate electronic structure, charge distribution, and reactivity, providing insights that complement experimental data.

The electronic properties of chromone derivatives have been investigated using DFT to understand their stability and reactivity. scispace.com The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. rsc.org

In a study of chromone-based thiosemicarbazone derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory determined the HOMO-LUMO energy gaps to be 3.053 eV and 3.118 eV for the two compounds studied. acs.org A smaller energy gap generally implies higher reactivity. rsc.org For a series of 3-formyl chromone derivatives, DFT and TD-DFT calculations were used to explore their fluorescence properties, which are directly linked to their electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. They visualize the charge distribution across a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). biointerfaceresearch.com For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogens, highlighting their roles as key sites for intermolecular interactions. biointerfaceresearch.com

Table 2: Example of Calculated Electronic Properties for Chromone Derivatives

| Derivative Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Chromone Thiosemicarbazone (3a) | DFT/B3LYP | - | - | 3.053 | acs.org |

| Chromone Thiosemicarbazone (3b) | DFT/B3LYP | - | - | 3.118 | acs.org |

| Coumarin Derivative (I) | DFT/B3LYP | - | - | 4.40 | sapub.org |

| Pyrano-chromene (4a) | DFT | - | - | 5.168 | rsc.org |

A DFT study on the intramolecular Stetter reaction to form a chromanone product analyzed the reactivity of the intermediates. semanticscholar.org This type of analysis helps to understand reaction mechanisms and predict the feasibility of chemical transformations. In a comparative study of different chromone derivatives, electrophilicity index values of 20.233, 22.581, and 23.203 eV were calculated, suggesting high biological activity for all three molecules. scispace.com

For this compound, the presence of both an electron-donating amino group and the electron-withdrawing carbonyl group on the chromanone core creates a complex electronic landscape. Quantum chemical calculations would be essential to precisely quantify its electrophilic and nucleophilic character, predicting its behavior in chemical reactions and biological systems.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Charge Distribution)

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt, while molecular dynamics (MD) simulations track the movements of atoms and molecules over time, providing a view of the molecule's behavior in a realistic environment (e.g., in water or bound to a protein).

MD simulations have been instrumental in validating docking results for chromanone derivatives. In the study of spiro-chromanone hybrids as cholinesterase inhibitors, 150-ns MD simulations were performed on the docked complexes. rsc.orgresearchgate.net The stability of the protein-ligand complex was assessed by monitoring the Root Mean Square Deviation (RMSD) of the atoms over time. Stable RMSD values, typically between 0.2 and 0.5 nm, indicate that the ligand remains securely in the binding pocket. nih.govnih.gov These simulations confirmed that the synthesized derivatives formed stable complexes with AChE and BChE. rsc.orgnih.gov

In another example, MD simulations of a potent chromone ligand bound to the A₂A adenosine (B11128) receptor showed that a key methyl group remained anchored in a lipophilic pocket, maintaining a crucial hydrogen bond and stabilizing the complex. researchgate.net When the methyl group was removed, the ligand shifted its position during the simulation, leading to a significant drop in binding affinity. researchgate.net This highlights how MD can reveal the critical role of specific functional groups in maintaining a bioactive conformation.

For this compound, conformational analysis would reveal the preferred orientations of the amino and methyl groups relative to the chromanone ring system. MD simulations could then be used to study its flexibility, its interactions with water molecules, and its dynamic behavior when bound to a potential protein target, providing a more complete and accurate picture of its ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For 4-chromanone systems, including derivatives like this compound, QSAR serves as a predictive tool to design novel analogs with enhanced potency and to elucidate the molecular features essential for their biological effects. While specific QSAR models for this compound are not extensively documented in publicly available literature, the general principles and methodologies are well-established through studies on analogous chromone and 4-chromanone derivatives for various biological targets.

The development of a QSAR model for a series of compounds based on the this compound scaffold would typically involve the following steps:

Data Set Selection: A series of structurally related analogs with a range of biological activities (e.g., antimicrobial, cytotoxic, enzyme inhibitory) is required. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. rsc.org

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, electronic parameters, and partition coefficients) and 3D descriptors (e.g., steric and electrostatic fields from methods like Comparative Molecular Field Analysis - CoMFA). researchgate.netnih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. researchgate.netexcli.de

Model Validation: The robustness and predictive ability of the developed QSAR model are rigorously assessed. Internal validation is often performed using techniques like leave-one-out (LOO) cross-validation, while external validation involves predicting the activity of the test set compounds. nih.gov

Detailed Research Findings from Analogous Systems

Studies on various chromanone derivatives have highlighted the importance of specific structural features for different biological activities.

Antimicrobial Activity: QSAR analyses of 3D-spiro chromanone derivatives have demonstrated a good correlation between their antimicrobial activity and their structural and physicochemical parameters. rsc.org For a series of 4-chromanones, structure-activity relationship (SAR) analysis revealed that hydrophobic substituents at the 2-position and hydrogen bond donor/acceptor groups at the 4-position, along with hydroxyl groups at positions 5 and 7, were crucial for enhancing antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org One study on spiro chromanones used QSAR to interpret the observed antimicrobial activity, successfully creating models that could predict the activity of new compounds. rsc.org

Table 1: Exemplary QSAR Model for Antimicrobial Activity of Spiro Chromanone Derivatives This table is a representative example based on published methodologies and does not represent data for this compound itself.

| Model | Statistical Parameter | Value | Description |

|---|---|---|---|

| Antibacterial (vs. S. aureus) | R² | 0.85 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.78 | Cross-validated correlation coefficient, indicating internal predictive ability. | |

| R²_pred | 0.82 | Correlation coefficient for the external test set, indicating external predictive ability. | |

| Key Descriptors | LogP, Dipole Moment, Number of Hydrogen Bond Acceptors | ||

| Antifungal (vs. C. albicans) | R² | 0.91 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.85 | Cross-validated correlation coefficient, indicating internal predictive ability. | |

| R²_pred | 0.88 | Correlation coefficient for the external test set, indicating external predictive ability. | |

| Key Descriptors | Molecular Surface Area, Molar Refractivity, Electrostatic Energy |

Cytotoxicity and Anticancer Activity: QSAR studies on 3-(N-cyclicamino)chromone derivatives have shown that their cytotoxicity against tumor cell lines is significantly correlated with descriptors related to shape, size, polarizability, and electric state. Their tumor specificity was also positively correlated with lipophilicity and 3D shape. For a series of chromone derivatives designed as Topoisomerase I inhibitors, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. researchgate.net The resulting model, based on steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, yielded high correlation coefficients (q² = 0.753, r² = 0.987), providing insights for designing new anticancer agents. researchgate.net

Enzyme Inhibition: 3D-QSAR models have been successfully developed for chromone derivatives as inhibitors of HIV-1 protease. nih.gov Using molecular field analysis (MFA), a receptor-based model showed excellent statistical results with a high predictive ability (r²pred = 0.995). nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the rational design of more potent inhibitors. For instance, in a study on 4-chromanone derivatives as SIRT2 inhibitors, SAR analysis revealed that electron-poor compounds were generally more potent inhibitors. acs.org

Table 2: Example of a 3D-QSAR (CoMFA) Model for Enzyme Inhibition by Chromone Derivatives This table is a representative example based on published methodologies and does not represent data for this compound itself.

| Model Parameter | Value |

|---|---|

| Cross-validated r² (q²) | 0.789 |

| Non-cross-validated r² | 0.886 |

| Predictive r² (for test set) | 0.995 |

| Steric Field Contribution (%) | 65.2 |

| Electrostatic Field Contribution (%) | 34.8 |

In the context of this compound, a QSAR study would explore how variations in substituents at the amino group or other positions on the chromanone ring affect a specific biological activity. The electron-donating nature of the amino group at position 5 and the steric and electronic influence of the methyl group at position 8 would be critical components captured by the molecular descriptors. The resulting QSAR models would provide a quantitative framework to understand these structure-activity relationships, facilitating the computational design and prioritization of new analogs for synthesis and biological evaluation.

Coordination Chemistry of 5 Amino 8 Methyl 4 Chromanone and Its Metal Complexes

Synthesis and Spectroscopic Characterization of Metal(II) Complexes (e.g., Cu(II), Co(II), Pd(II))

The synthesis of metal(II) complexes with 5-Amino-8-methyl-4-chromanone typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, new complexes of Cobalt(II) and Palladium(II) have been synthesized and characterized. uzh.ch These syntheses are often accompanied by the characterization of previously reported Copper(II) complexes. uzh.ch

The characterization of these complexes relies heavily on spectroscopic methods and elemental analysis. Infrared (IR) spectroscopy is particularly informative for confirming the coordination of the ligand to the metal ion. Upon complexation, significant shifts in the vibrational frequencies of the key functional groups are observed. The stretching bands of the primary amine (νN-H) in the free ligand shift to different frequencies in the metal complexes, indicating the involvement of the amino group in coordination. nih.gov Similarly, changes in the carbonyl (νC=O) stretching frequency also suggest its participation in forming the chelate ring. The presence of new, lower frequency bands can be attributed to the formation of metal-nitrogen (νM-N) and metal-oxygen (νM-O) bonds. arabjchem.org

Mass spectrometry provides crucial information about the stoichiometry of the complexes, with molecular ion peaks confirming the proposed structures and the metal-to-ligand molar ratio. uzh.chnih.gov Elemental analysis further validates the empirical formula of the synthesized compounds. uzh.ch

Table 1: Selected Spectroscopic Data for Metal Complexes of Aminochromone Derivatives

| Complex Type | Key IR Band (cm⁻¹) | Observation | Reference |

|---|---|---|---|

| Cu(II)-6-aminochromone | ν(N-H) | Shift from 3385 cm⁻¹ and 3234 cm⁻¹ in free ligand to 3268 cm⁻¹ and 3139 cm⁻¹ in the complex. | nih.gov |

| Cu(II)-6-aminochromone | ν(C=O) | Not specified | nih.gov |

| General Metal Complexes | ν(M-N) and ν(M-O) | Appearance of new bands in the far-IR region (600–400 cm⁻¹). | arabjchem.org |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For the metal complexes of this compound, this technique provides unambiguous proof of the coordination mode and the geometry around the central metal ion.

Table 2: Representative Crystallographic Data for a Metal Complex

| Parameter | Value | Reference |

|---|---|---|

| Compound | [Pd(this compound)₂Cl₂] | uzh.ch |

| Crystal System | Data not available in abstract | uzh.ch |

| Space Group | Data not available in abstract | uzh.ch |

| Coordination Geometry | Data not available in abstract | uzh.ch |

| Key Bond Lengths (Å) | Data not available in abstract | uzh.ch |

Electrochemical Properties and Redox Behavior of Complexes

The electrochemical properties of metal complexes are crucial for understanding their potential applications in catalysis and their mechanisms of biological action, which can involve redox processes. Cyclic voltammetry is a common technique used to study the redox behavior of these compounds. nih.gov

Table 3: Electrochemical Data for a Representative Copper-Chromone Complex

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Process | Reference |

|---|---|---|---|---|

| [Cu(6-aminochromone)₂Cl₂] | Cu(II)/Cu(I) | Data not available in abstract | Quasi-reversible | nih.govrsc.org |

Studies on the Biological Activity of this compound Metal Complexes

The coordination of metal ions to biologically active organic molecules like chromone (B188151) derivatives can significantly enhance their therapeutic properties. arabjchem.orgpasteur.ac.ir The resulting metal complexes are often more potent than the free ligands. arabjchem.org

Complexes of Cu(II), Co(II), and Pd(II) with this compound have been evaluated as potential anticancer agents. uzh.ch Their biological properties, including cytotoxicity against various cancer cell lines, have been assessed. uzh.chresearchgate.net These studies often explore the mechanism of action, such as the ability of the complexes to interact with DNA. Methods like circular dichroism (CD) spectroscopy and agarose (B213101) gel electrophoresis are employed to investigate the influence of the compounds on DNA structure. uzh.ch The chelation of the metal ion can enhance the lipophilic character of the molecule, which may facilitate its permeation through cell membranes and improve its ability to reach intracellular targets like DNA or specific enzymes. pasteur.ac.ir

Table 4: Biological Activity of this compound Metal Complexes

| Compound/Complex | Activity Type | Target | Observation | Reference |

|---|---|---|---|---|

| Cu(II), Co(II), Pd(II) Complexes | Anticancer | Cancer Cell Lines | Evaluated for cytotoxicity. | uzh.ch |

| Cu(II), Co(II), Pd(II) Complexes | DNA Interaction | DNA Structure | Influence on DNA structure evaluated by CD spectroscopy and gel electrophoresis. | uzh.ch |

| Cu(II) Complexes | Cytotoxic Effects | Cancer Cell Lines | Investigated as potential anticancer agents. | researchgate.net |

Future Prospects and Innovative Research Avenues in 5 Amino 8 Methyl 4 Chromanone Chemistry

Advanced Biophysical Techniques for Ligand-Target Characterization

Understanding precisely how a molecule like a chromanone derivative binds to its biological target is fundamental for rational drug design. Several advanced biophysical techniques are crucial for this characterization:

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure the kinetics (association and dissociation rates) and affinity of small molecule-protein interactions. nih.govspringernature.com In a typical experiment, the target protein is immobilized on a sensor chip, and the chromanone derivative flows over the surface, allowing for precise quantification of the binding event. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.comreactionbiology.com This detailed information is invaluable for understanding the driving forces behind the interaction and for optimizing lead compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying ligand binding and mapping the interaction site at atomic resolution. nih.govosti.gov Techniques like Saturation Transfer Difference (STD) NMR can rapidly screen for binding and identify which parts of the ligand are in close contact with the protein, providing structural insights that guide further design. researchgate.netacs.org

Multi-target Ligand Design and Polypharmacology Approaches

Complex multifactorial diseases like Alzheimer's and cancer often involve multiple pathological pathways. This has led to a paradigm shift from the "one-molecule, one-target" approach to polypharmacology , where a single drug is designed to modulate multiple targets simultaneously. mdpi.com The chromone (B188151)/chromanone scaffold is considered a privileged structure for creating such Multi-Target-Directed Ligands (MTDLs) . nih.govresearchgate.net Research has already shown that chromanone derivatives can be designed to concurrently inhibit enzymes like AChE and MAO-B or to interact with multiple receptors like the σ₁ and σ₂ receptors, which are relevant in neurodegenerative diseases. nih.govacs.org Future research will focus on the rational design of 5-Amino-8-methyl-4-chromanone derivatives that combine different pharmacophores to create synergistic effects and address the complexity of these diseases more effectively. tandfonline.com

Artificial Intelligence and Machine Learning in Chromanone Discovery

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to build QSAR models that predict the biological activity of new, unsynthesized chromanone derivatives based on their structural features. nih.govresearchgate.net This helps prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can "learn" the rules of chemical structure and design entirely new molecules based on a desired scaffold, like chromanone. nih.govresearchgate.net These models can generate vast virtual libraries of novel compounds tailored to bind to a specific target, such as the spike protein of a virus or the active site of an enzyme. nih.govbohrium.com

Virtual Screening and Docking: AI can enhance traditional virtual screening by more accurately predicting the binding affinity and pose of thousands or millions of virtual chromanone derivatives against a protein target, identifying the most promising candidates for synthesis. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Amino-8-methyl-4-chromanone, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Pathways : Begin with Claisen-Schmidt condensation between substituted acetophenones and ketones, followed by cyclization under acidic conditions. Alternative routes include Friedel-Crafts acylation for chromanone scaffold formation .

- Condition Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst type). Monitor intermediates via TLC/HPLC. For purity, employ recrystallization in ethanol or column chromatography with silica gel .

- Key Metrics : Report yields, melting points, and spectroscopic data (IR, NMR) to validate structural integrity. Cross-reference with literature to identify deviations (e.g., unexpected byproducts from over-methylation) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

- Primary Techniques : Use - and -NMR to confirm substituent positions. Compare experimental chemical shifts with computational predictions (DFT calculations) to resolve ambiguities .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities and confirm molecular weight.

- Contradiction Resolution : If NMR signals conflict with literature (e.g., amino group deshielding), repeat experiments in deuterated DMSO to assess hydrogen bonding effects . Publish raw spectral data in supplementary materials for reproducibility .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) over 4 weeks. Use HPLC to quantify degradation products (e.g., oxidation at the amino group).

- pH Sensitivity : Test solubility and stability in buffers (pH 1–13). For acidic conditions, monitor demethylation via LC-MS.

- Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic sites. Simulate transition states for reactions with alkyl halides or Grignard reagents .

- Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots). Discrepancies may arise from solvent effects not modeled in silico .

Q. What mechanistic insights explain contradictory biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

- Assay Design : Control for solvent interference (DMSO >1% may denature proteins). Use isothermal titration calorimetry (ITC) to measure binding constants directly .

- Data Conflicts : If IC values vary across studies, re-test under standardized conditions (pH 7.4, 37°C). Consider allosteric modulation or off-target effects via proteome-wide profiling .

Q. How can green chemistry principles be applied to synthesize this compound with reduced environmental impact?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based ethyl lactate. Use catalytic methods (e.g., enzymatic catalysis) to minimize waste .

- Atom Economy : Optimize stoichiometry to reduce excess reagents. Report E-factor (kg waste/kg product) and PMI (process mass intensity) in publications .

Q. What strategies resolve discrepancies in reported spectral data or crystallographic structures of this compound derivatives?

Methodological Answer:

- Crystallographic Validation : Recrystallize derivatives in multiple solvents (e.g., hexane vs. DMF) to assess polymorphism. Deposit CIF files in public databases (e.g., Cambridge Structural Database) .

- Collaborative Verification : Share samples with independent labs for NMR/X-ray replication. Publish errata if initial data are flawed .

Q. How should researchers design experiments to probe the compound’s reactivity in photochemical or electrochemical applications?

Methodological Answer:

- Photochemical Setup : Use UV-Vis spectroscopy to identify absorption bands (λ > 300 nm). Irradiate with LED arrays and monitor reaction progress via GC-MS .

- Electrochemical Profiling : Perform cyclic voltammetry in acetonitrile to determine redox potentials. Correlate with DFT-predicted HOMO/LUMO energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.